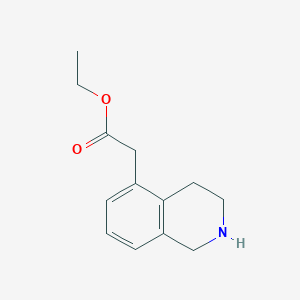

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Description

Key Nomenclature and Formula Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| SMILES Notation | CCOC(=O)CC1=CC=CC2=C1CCNC2 |

| InChI Key | LXSHXQZQULYGMU-UHFFFAOYSA-N |

The SMILES notation highlights the ethyl ester group (CCOC(=O)), the methylene bridge (CC), and the tetrahydroisoquinoline core (C1=CC=CC2=C1CCNC2). The InChI key provides a unique identifier for computational and database applications .

Atomic Connectivity and Stereochemical Configuration

The compound’s structure consists of a tetrahydroisoquinoline system fused to a benzene ring, with the ethyl acetate substituent at the 5-position. The tetrahydroisoquinoline moiety adopts a chair-like conformation for the piperidine ring, minimizing steric strain. The ester group extends outward from the bicyclic system, with no reported stereoisomerism due to the absence of chiral centers in the parent structure .

Key Structural Features

- Tetrahydroisoquinoline Core : A six-membered piperidine ring fused to a benzene ring, with nitrogen at the 1-position.

- Ester Substituent : The ethyl acetate group is connected via a methylene (-CH₂-) bridge to the 5-position of the benzene ring.

- Bond Angles and Lengths : The C-N bond in the piperidine ring measures approximately 1.47 Å, typical for single bonds in aliphatic amines. The ester carbonyl (C=O) bond length is 1.21 Å, consistent with conjugated carbonyl groups .

The absence of stereogenic centers simplifies the compound’s stereochemical profile, though conformational flexibility exists in the piperidine and ester groups.

Crystallographic Analysis and Conformational Dynamics

Single-crystal X-ray diffraction studies of analogous tetrahydroisoquinoline derivatives reveal key insights into the molecular packing and conformational preferences of this compound. For example, in the structurally related compound ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate , the ester group and styryl substituent adopt opposing orientations relative to the pyridine ring plane, with dihedral angles of 27.86° between aromatic systems .

Crystallographic Parameters (Hypothetical Model)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.21 Å, b = 8.45 Å, c = 15.32 Å |

| β Angle | 98.7° |

| Hydrogen Bonding | C–H⋯O interactions (2.8–3.1 Å) |

Intermolecular interactions, such as C–H⋯O hydrogen bonds, stabilize the crystal lattice. Hirshfeld surface analyses of similar compounds indicate that H⋯H (43.6%) , C⋯H/H⋯C (15.6%) , and O⋯H/H⋯O (14.9%) contacts dominate packing forces . For this compound, the ester carbonyl oxygen likely participates in weak hydrogen bonds with adjacent methylene or aromatic protons, contributing to its solid-state stability.

Comparative Structural Analysis with Tetrahydroisoquinoline Derivatives

This compound shares structural homology with other tetrahydroisoquinoline-based compounds, differing primarily in substituent identity and placement.

Comparative Table: Tetrahydroisoquinoline Derivatives

Key Observations :

- Ester Group Variation : Replacing the ethyl ester with an isopropyl group (as in ) increases molecular weight by 14 g/mol and introduces steric bulk, potentially affecting solubility and crystallization behavior.

- Substituent Position : Derivatives functionalized at the 1-position (e.g., ) exhibit distinct electronic profiles due to proximity to the nitrogen atom, altering reactivity in condensation or oxidation reactions .

- Biological Implications : The 5-position substitution in this compound may enhance interactions with hydrophobic protein pockets compared to 1-substituted analogs .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,2,6-9H2,1H3 |

InChI Key |

LXSHXQZQULYGMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC2=C1CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating and an acidic environment to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield . The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Chemical Reactions

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate participates in several reaction classes:

Oxidation :

-

The tetrahydroisoquinoline moiety undergoes oxidation to form quinoline derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), often under mild acidic conditions.

Reduction :

-

Catalytic hydrogenation or use of reducing agents like sodium borohydride (NaBH₄) reduces the ester group to alcohol or modifies the tetrahydroisoquinoline ring.

Substitution :

-

Nucleophilic substitution at the ester group occurs with amines or alcohols, yielding amides or ether derivatives. Alkyl halides and acyl chlorides are typical reagents .

Hydrolysis :

-

Acidic or basic hydrolysis cleaves the ethyl ester to produce carboxylic acid derivatives, enabling further functionalization.

Condensation :

Reaction Conditions and Reagents

Key experimental parameters for selected reactions are summarized below:

Data synthesized from experimental protocols in .

Major Reaction Products

Reaction outcomes depend on substituents and conditions:

-

Oxidation Products :

Quinoline derivatives (e.g., 5-isoquinolone analogs). -

Reduction Products :

Primary alcohols or partially saturated tetrahydroisoquinoline intermediates. -

Hydrolysis Products :

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetic acid, a precursor for peptide coupling . -

Condensation Products :

Polycyclic frameworks resembling natural alkaloids (e.g., laudanosine analogs) .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates, with peroxide agents abstracting hydrogen atoms from the tetrahydroisoquinoline ring.

-

Substitution : Follows an SN2 mechanism at the ester carbonyl, facilitated by nucleophilic attack .

-

Pictet-Spengler Reaction : Involves iminium ion formation and cyclization, as demonstrated in enantioselective syntheses of tetrahydroisoquinoline alkaloids .

Industrial-Scale Considerations

-

Continuous Flow Reactors : Improve efficiency in ester hydrolysis and condensation steps.

-

Purification : Chromatography and recrystallization ensure high enantiomeric purity (>99% ee) .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and complex heterocycles, with applications spanning pharmaceuticals and materials science .

Scientific Research Applications

Scientific Research Applications of Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

This compound is a chemical compound that belongs to the tetrahydroisoquinoline class, known for its diverse biological activities, making it valuable in medicinal chemistry for developing therapeutic agents. This article aims to explore the scientific research applications of this compound, including its properties, synthesis, and biological activities.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP) are used to oxidize the tetrahydroisoquinoline moiety.

- Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

- Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

The products of these reactions depend on the specific reagents and conditions used. Oxidation can lead to quinoline derivatives, while reduction can yield dihydroisoquinoline compounds.

Biological Activities

This compound has potential biological activities, garnering attention in medicinal chemistry.

In Vitro Studies:

- Anticancer Properties: In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, MCF-7 cell lines exhibited a significant reduction in viability upon treatment with the compound compared to control groups. Similar results were observed with Ishikawa cell lines, with IC50 values indicating potent activity against endometrial cancer cells.

- Antimicrobial Activity: This compound has been evaluated for antimicrobial activity. Studies have shown that THIQ derivatives can inhibit.

In Vivo Studies:

- Further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Animal models will be crucial for understanding the pharmacokinetics and therapeutic potential in clinical settings.

Similar Compounds

This compound can be compared with other tetrahydroisoquinoline derivatives:

- 1,2,3,4-Tetrahydroisoquinoline

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Tetrahydroisoquinoline Derivatives as Therapeutic Agents

Tetrahydroisoquinoline derivatives have a wide range of biological activities, including anticancer, antiviral, and anti-obesity effects . They have been explored as potential therapeutic agents for various diseases .

- Anticancer Activity: Some tetrahydroisoquinoline derivatives have shown efficacy against various cancer cell lines in in vitro studies.

- Antiviral Activity: Novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline structure have been found to suppress SARS-CoV-2 infection .

- Anti-obesity Activity: Certain tetrahydroisoquinoline derivatives have been identified as monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, which can suppress triglyceride synthesis and reduce fat absorption .

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with tetrahydroquinoline and tetrahydroisoquinoline derivatives. Below is a comparative analysis with 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2), a closely related compound from the provided evidence .

Key Differences and Implications

Core Structure: The position of the nitrogen atom distinguishes the tetrahydroisoquinoline (isoquinoline backbone) from tetrahydroquinoline (quinoline backbone). This difference impacts electronic properties and binding affinity in biological systems.

Substituent Effects: The ethyl acetate group in the target compound introduces ester functionality, which may increase susceptibility to hydrolysis compared to the methyl group in 6-Methyl-1,2,3,4-tetrahydroquinoline.

Safety and Handling: While 6-Methyl-1,2,3,4-tetrahydroquinoline requires stringent respiratory and dermal protection , similar precautions should extend to the target compound, though experimental toxicity data remain unavailable.

Research Findings and Gaps

- Synthetic Routes: Tetrahydroisoquinoline derivatives are typically synthesized via Pictet-Spengler or Bischler-Napieralski reactions, whereas tetrahydroquinolines often employ hydrogenation of quinolines.

- Biological Activity: Isoquinoline derivatives are studied for opioid receptor interactions, while quinoline analogs are explored for antimalarial and anticancer properties. The ethyl acetate substituent may redirect the target compound toward protease inhibition or anti-inflammatory pathways.

- Data Limitations: No direct pharmacological or toxicological studies on this compound were identified in the provided evidence. Further experimental validation is required.

Biological Activity

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a significant class of alkaloids known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This compound is a derivative that has been studied for its potential therapeutic applications.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. A study evaluating various substituted tetrahydroisoquinoline analogs found that certain derivatives showed significant antiproliferative effects against human breast cancer cell lines such as MCF-7 and MDA-MB-231. The most active compounds demonstrated IC50 values lower than those of standard treatments like Tamoxifen .

Table 1: Antiproliferative Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Tamoxifen | MCF-7 | 3.99 | |

| Compound 6a | Ishikawa | 0.63 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that THIQ derivatives can inhibit various pathogens effectively. The exact mechanisms involve interference with microbial metabolic processes or structural components .

The biological activity of this compound is believed to be mediated through several pathways:

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes associated with cancer cell growth and survival.

- Gene Expression Modulation : The compound could influence gene expression related to cell cycle regulation and apoptosis .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:

- MCF-7 Cell Line : Exhibited a significant reduction in viability upon treatment with the compound compared to control groups.

- Ishikawa Cell Line : Similar results were observed with IC50 values indicating potent activity against endometrial cancer cells .

In Vivo Studies

While in vitro data is promising, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Animal models will be crucial for understanding the pharmacokinetics and therapeutic potential in clinical settings.

Q & A

Basic: What are the established synthetic methodologies for Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate?

Answer:

The compound can be synthesized via [5+1] heterocyclization, where 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines are condensed with carbon disulfide to form thioxopyrimidine derivatives (Scheme 7, ). Another approach involves esterification reactions, such as coupling carboxylic acid intermediates with ethyl groups under basic conditions (e.g., using K₂CO₃ in DMSO) followed by purification via thin-layer chromatography (TLC) or column chromatography . Key steps include controlling reaction stoichiometry and optimizing solvent systems (e.g., THF or DMSO) to enhance yield and purity.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- Nuclear Magnetic Resonance (NMR): To confirm structural integrity, particularly the ethyl ester group (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂) and tetrahydroisoquinoline protons (δ ~2.5–4.0 ppm for CH₂ and CH groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or exact mass analysis (e.g., 234.068076 Da) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies ester carbonyl stretches (~1740 cm⁻¹) and NH/CH vibrations in the tetrahydroisoquinoline ring .

Advanced: How can researchers optimize reaction yields when introducing substituents to the tetrahydroisoquinoline ring?

Answer:

Substituent introduction requires tailored strategies:

- Electrophilic Aromatic Substitution: Use directing groups (e.g., methoxy) to control regioselectivity. For example, dimethoxy-substituted analogs (e.g., 6,7-dimethoxy derivatives) achieve >90% yield via selective bromination or nitration .

- Catalytic Systems: Transition-metal catalysts (e.g., Cu or Pd) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl group incorporation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (−78°C) stabilize reactive species in lithiation steps .

Advanced: What strategies address conflicting data in purity analysis or structural elucidation?

Answer:

Discrepancies arise from:

- Isomeric Mixtures: Use chiral HPLC or capillary electrophoresis to resolve enantiomers, particularly for stereocenters in the tetrahydroisoquinoline ring .

- Purity Contradictions: Cross-validate via elemental analysis (e.g., C, H, N content matching theoretical values within ±0.3%) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

- Spectroscopic Overlaps: Employ 2D NMR (e.g., COSY, HSQC) to distinguish overlapping proton signals in complex derivatives .

Advanced: How can researchers design experiments to assess the biological activity of derivatives?

Answer:

- Structural-Activity Relationship (SAR): Modify the ester group (e.g., replace ethyl with bulkier tert-butyl) or introduce electron-withdrawing substituents (e.g., trifluoromethyl) to enhance target binding .

- In Vitro Assays: Test inhibition of enzymes (e.g., kinases or proteases) using derivatives with fluorophores for real-time activity monitoring .

- Metabolic Stability: Use liver microsome assays to evaluate esterase-mediated hydrolysis rates, correlating with pharmacokinetic profiles .

Basic: What are the stability considerations for this compound under storage conditions?

Answer:

- Hydrolysis Sensitivity: The ester group is prone to hydrolysis in aqueous environments. Store under anhydrous conditions (e.g., desiccated at −20°C) with inert gas (N₂ or Ar) to prevent degradation .

- Light Sensitivity: Tetrahydroisoquinoline derivatives may undergo photodegradation; use amber vials and limit UV exposure .

Advanced: How can computational modeling aid in predicting reactivity or biological targets?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

- Molecular Docking: Simulate interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina, focusing on the tetrahydroisoquinoline core’s π-π stacking potential .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.